Goodyeroside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Goodyeroside is a natural product found in Crocus sativus, Goodyera schlechtendaliana, and other organisms with data available.

科学研究应用

Hepatoprotective Activity

Goodyeroside A has demonstrated significant hepatoprotective effects in various studies. It is particularly noted for its ability to protect liver cells from damage induced by toxins such as D-galactosamine and carbon tetrachloride.

Case Study: Hepatoprotective Mechanism

- Study Design : In vitro and in vivo studies were conducted using a rat hepatic oval cell injury model induced by D-galactosamine.

- Findings : this compound A and its analogs were evaluated against the clinical hepatoprotective drug Bicyclol. Notably, a fully acetylated analog of this compound A exhibited a significant reduction in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating effective liver protection .

Synthesis Methodologies

The synthesis of this compound A has been achieved through various methods, including chemo-enzymatic approaches that enhance yield and efficiency.

Synthesis Overview

- Chemo-Enzymatic Synthesis : A recent study reported an efficient synthesis of this compound A with a total yield of 12.7% using β-d-glucosidase as a catalyst. The process involved preparing chiral intermediates from malic acid, followed by glycosidation under optimized conditions .

- Yield Optimization : The enzymatic steps achieved yields of 16.8% under optimal conditions, showcasing the potential for large-scale production .

Pharmacological Investigations

This compound A has been investigated for various pharmacological effects beyond hepatoprotection.

Pharmacological Properties

- Antihyperlipidemic Effects : Preliminary studies suggest that this compound A may also exhibit antihyperlipidemic properties, which could be beneficial in managing lipid metabolism disorders .

- Cellular Protection : In vitro tests have shown that this compound A protects primary cultured rat liver cells from carbon tetrachloride-induced damage, further supporting its therapeutic potential .

Future Research Directions

The promising biological activities of this compound A warrant further investigation into its mechanisms of action and potential applications in clinical settings.

Research Recommendations

- Mechanistic Studies : Future studies should focus on elucidating the specific pathways through which this compound A exerts its hepatoprotective effects.

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of this compound A in human subjects will be crucial for its development as a therapeutic agent.

Summary Table of Findings

| Aspect | Details |

|---|---|

| Compound | This compound A |

| Source | Extracted from Goodyera species |

| Main Application | Hepatoprotection |

| Synthesis Method | Chemo-enzymatic approach |

| Yield | Total yield: 12.7%, enzymatic yield: 16.8% |

| Key Findings | Significant reduction in ALT and AST levels; protective against liver damage |

属性

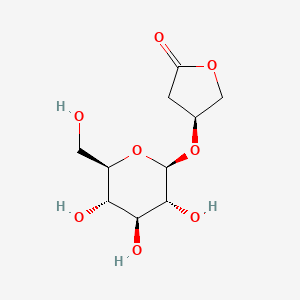

分子式 |

C10H16O8 |

|---|---|

分子量 |

264.23 g/mol |

IUPAC 名称 |

(4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one |

InChI |

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5+,7+,8-,9+,10+/m0/s1 |

InChI 键 |

MQEPWBMWFIVRPS-MBOSOLAWSA-N |

手性 SMILES |

C1[C@@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O |

同义词 |

goodyeroside A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。